![molecular formula C14H26O2 B14744465 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane CAS No. 5421-19-2](/img/structure/B14744465.png)
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is a spirocyclic compound characterized by a unique structure that includes a spiro[5.5]undecane skeleton with two oxygen atoms forming a 1,5-dioxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane typically involves the Diels-Alder reaction. For instance, the reaction of 16-(3-trimethylsilyloxybutadienyl)furanolabdanoids with 5-methylene(arylidene)-3,3-dimethyl-2,4-dioxane-1,5-diones in the presence of L-proline proceeds regioselectively to yield the desired spirocyclic compound . The reaction conditions often include the use of a catalyst such as L-proline and may require specific temperature and solvent conditions to optimize the yield and selectivity of the product.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for scalability, ensuring the availability of starting materials, and employing efficient purification techniques to obtain the compound in high purity.
化学反应分析
Types of Reactions
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the spirocyclic structure or reduce specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse spirocyclic derivatives .
科学研究应用
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: Its unique structure makes it a candidate for studying molecular interactions and conformational dynamics in biological systems.
Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anticancer and antimicrobial activities.
作用机制
The mechanism of action of 3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane involves its interaction with molecular targets through its spirocyclic structure. The compound’s conformational rigidity and spatial orientation allow it to selectively bind to target proteins, potentially modulating their activity. The specific pathways involved depend on the biological context and the nature of the target proteins .
相似化合物的比较
Similar Compounds
1,3-Dioxane-1,3-dithiane Spiranes: These compounds have similar spirocyclic structures but contain sulfur atoms in place of some oxygen atoms.
Bis(1,3-oxathiane) Spiranes: These derivatives also feature spirocyclic frameworks with both oxygen and sulfur atoms.
Uniqueness
3,3-Dimethyl-2-(propan-2-yl)-1,5-dioxaspiro[5.5]undecane is unique due to its specific combination of a spiro[5.5]undecane skeleton with a 1,5-dioxane ring, providing distinct conformational and stereochemical properties. This uniqueness makes it valuable for studying the effects of spirocyclic structures on molecular interactions and biological activity .
属性
CAS 编号 |
5421-19-2 |
|---|---|
分子式 |
C14H26O2 |
分子量 |
226.35 g/mol |
IUPAC 名称 |
3,3-dimethyl-4-propan-2-yl-1,5-dioxaspiro[5.5]undecane |
InChI |
InChI=1S/C14H26O2/c1-11(2)12-13(3,4)10-15-14(16-12)8-6-5-7-9-14/h11-12H,5-10H2,1-4H3 |
InChI 键 |
MEHBCIMQKPHWOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1C(COC2(O1)CCCCC2)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


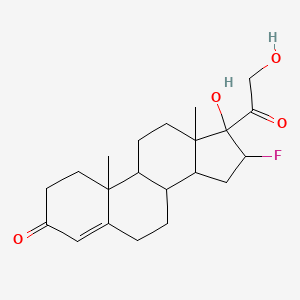
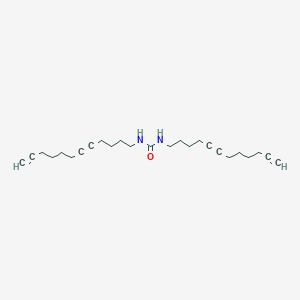
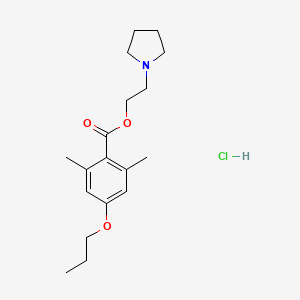
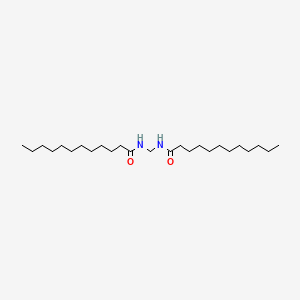
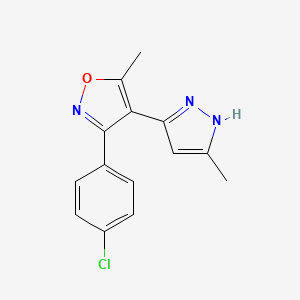
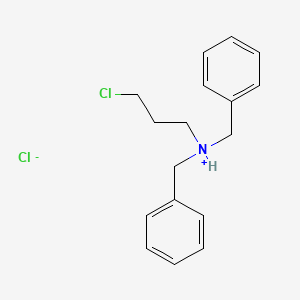
![Pyrido[3,2-H]cinnoline](/img/structure/B14744452.png)
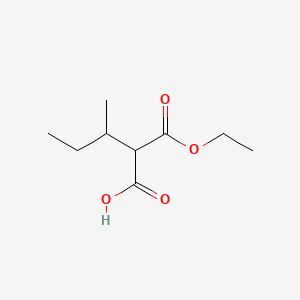
![1-(3-chloro-4-fluorophenyl)-2-(4-nitrophenyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B14744468.png)
![[Cyclopropyl(diazo)methyl]benzene](/img/structure/B14744471.png)
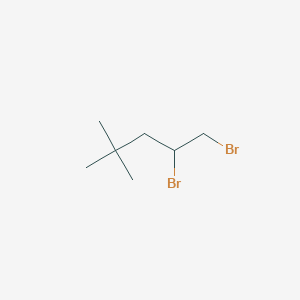
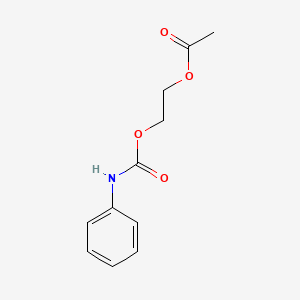
![2-[Bis(2-hydroxyethyl)amino]benzoic acid](/img/structure/B14744477.png)
![2,6-Piperidinedione, 4-[2-(3,5-dimethyl-2-oxocyclohexylidene)ethyl]-, (3S-trans)-](/img/structure/B14744478.png)
